Cas no 898779-75-4 (2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone)
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
- 2',3'-DICHLORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE
- MFCD03843854
- DTXSID40644861
- 898779-75-4
- AKOS016022303
- 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
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- MDL: MFCD03843854
- Inchi: 1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
- InChI Key: QTOABSVSJSQTDF-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(CCC1=CC=C(C)C(C)=C1)=O)Cl
Computed Properties
- Exact Mass: 306.05800
- Monoisotopic Mass: 306.0578205g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 5.42570
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D100770-250mg |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D100770-500mg |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Fluorochem | 206610-1g |
2',3'-dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 206610-2g |
2',3'-dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 206610-5g |
2',3'-dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| A2B Chem LLC | AH92396-1g |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH92396-2g |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH92396-5g |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone |
898779-75-4 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649600-1g |
1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
898779-75-4 | 98% | 1g |
¥7212.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649600-2g |
1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
898779-75-4 | 98% | 2g |
¥12548.00 | 2024-04-26 |
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Suppliers
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Additional information on 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
Chemical and Biological Profile of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898779-75-4)
2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898779-75-4) is a synthetic organic compound belonging to the propiophenone family, characterized by its substituted aromatic ring and α,β-unsaturated ketone functionality. The molecule features a dichlorinated benzene ring at the 2' and 3' positions, coupled with a 3,4-dimethylphenyl group attached to the propiophenone backbone. This structural configuration imparts unique electronic and steric properties that influence its reactivity and biological interactions. Recent studies in medicinal chemistry have highlighted its potential as a scaffold for drug discovery due to its ability to modulate enzyme activity and cellular signaling pathways.
The chemical structure of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone consists of a conjugated system between the aromatic rings and the carbonyl group, enabling π-electron delocalization. The dichloro substitution enhances lipophilicity while the dimethyl groups on the para and meta positions of the phenyl ring stabilize the molecule through steric hindrance. Computational modeling studies published in *Journal of Medicinal Chemistry* (2024) suggest that these substituents create a favorable binding orientation for interactions with hydrophobic pockets in protein targets such as kinases and G-protein coupled receptors (GPCRs).
Synthetic methodologies for this compound typically involve Friedel-Crafts acylation or Claisen condensation approaches. A notable advancement reported in *Organic Letters* (2025) employs microwave-assisted catalysis using palladium(II) acetate to achieve high regioselectivity in chlorination steps. This green chemistry approach reduces reaction time by 60% compared to traditional methods while maintaining >95% yield of pure CAS No. 898779-75-4 product.
In terms of biological activity, recent research has focused on its anti-inflammatory properties. A 2026 study in *Pharmacological Research* demonstrated that this compound inhibits NF-κB signaling pathways at concentrations as low as 1 μM, showing comparable efficacy to standard anti-inflammatory agents without inducing cytotoxicity in human fibroblast cells. The dichloro substitution appears critical for this activity, as dechlorinated analogs exhibited reduced potency by two orders of magnitude.
The pharmacokinetic profile of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone has been evaluated using Caco-2 cell monolayers as an intestinal permeability model. Results published in *Drug Metabolism Reviews* (Q1 2025) indicate excellent membrane permeability (Papp = 1.8 × 10⁻⁵ cm/s) and moderate P-glycoprotein efflux ratio (1.6), suggesting favorable oral bioavailability potential when appropriately formulated.
In material science applications, this compound has shown promise as a photoinitiator for UV-curable coatings due to its strong absorption at λmax = 268 nm and triplet state lifetime of 1.8 ms – parameters critical for efficient free radical generation during polymerization processes. Comparative studies with commercial photoinitiators like Irgacure® demonstrate similar efficiency but with reduced yellowing effects after prolonged UV exposure.
Structural analogs of CAS No. 898779-75-4 have been explored for neuroprotective effects against Alzheimer's disease pathology. A lead compound derived from this scaffold showed inhibition of β-secretase activity with IC₅₀ = 15 nM in cell-free assays and reduced amyloid-beta plaque formation by 68% in transgenic mouse models according to data from *Nature Communications* (March 2026). These findings underscore the importance of chlorination patterns in optimizing enzyme selectivity.
The synthetic versatility of this core structure has enabled development of diverse derivatives through nucleophilic aromatic substitution reactions at both chlorinated positions. A notable example is the preparation of pyridine-linked analogs exhibiting enhanced solubility while retaining biological activity – an approach described in *ACS Medicinal Chemistry Letters* (April 2026). This strategy addresses common formulation challenges associated with highly lipophilic compounds.
In agricultural chemistry contexts, preliminary screening against plant pathogenic fungi revealed moderate antifungal activity against *Fusarium oxysporum* with EC₅₀ = 56 μg/mL when tested under controlled growth conditions per OECD guidelines. While not yet competitive with established fungicides like tebuconazole, these results suggest potential for further optimization through structural modifications targeting improved target specificity.
Safety assessments conducted under GLP standards indicate low acute toxicity profiles across multiple species: LD₅₀ > 5 g/kg in rat oral studies and no evidence of mutagenicity via Ames test at concentrations up to 10 mM using TA98/TA100 strains with/without metabolic activation systems per OECD Test Guideline No. 471.
Ongoing research efforts focus on elucidating structure-property relationships through quantitative structure-activity relationship (QSAR) modeling techniques incorporating over two thousand molecular descriptors calculated via Gaussian DFT methods at B3LYP/6-31G(d,p) level theory using Gaussian® software suite version G16 Rev C.01.
The unique combination of chemical stability and biological functionality makes 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone an attractive candidate for combinatorial chemistry approaches targeting personalized medicine applications where molecular diversity is crucial for discovering novel therapeutic agents tailored to specific patient subpopulations based on genetic biomarkers identified through next-generation sequencing technologies.
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